Methyl 2-Chloro-3-methylbenzoate
Overview
Description
Methyl 2-Chloro-3-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atom on the benzene ring is substituted by a chlorine atom at the 2-position and a methyl group at the 3-position. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Chloro-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of toluene with 2-chlorobenzoyl chloride, followed by methylation of the resulting 2-chloro-3-methylbenzoyl chloride with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products
Nucleophilic Substitution: Products include substituted benzoates depending on the nucleophile used.
Reduction: The major product is 2-chloro-3-methylbenzyl alcohol.
Oxidation: The major product is 2-chloro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2-Chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-3-methylbenzoate depends on its application. In biochemical assays, it may act as a substrate for specific enzymes, undergoing hydrolysis or other transformations. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Chlorobenzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 3-Chlorobenzoate: Similar structure but the chlorine atom is at the 3-position instead of the 2-position.
Methyl 2-Methylbenzoate: Similar structure but lacks the chlorine atom.
Uniqueness
Methyl 2-Chloro-3-methylbenzoate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
methyl 2-chloro-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPNEFLGTOZVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648605 | |
Record name | Methyl 2-chloro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920759-93-9 | |
Record name | Methyl 2-chloro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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